molecular formula C16H18N2O6S B2972208 methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate CAS No. 899756-86-6

methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate

Cat. No. B2972208
CAS RN: 899756-86-6
M. Wt: 366.39
InChI Key: CKNSOLHUBCRYDH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methyl group, a carboxylate group, a piperidine ring, and a benzo[d]isothiazol-2(3H)-one group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carboxylate group can participate in acid-base reactions, the piperidine ring can undergo reactions typical of amines, and the benzo[d]isothiazol-2(3H)-one group can participate in reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylate group could make the compound acidic, and the presence of a piperidine ring could give it basic properties .

Scientific Research Applications

Neuropathic Pain Management

The compound has been studied for its potential in managing neuropathic pain, which is a common complication of diabetes. Research suggests that derivatives of this compound may reverse diabetic neuropathic static mechanical allodynia and thermal hyperalgesia, comparable to standard treatments like gabapentin .

Synthesis of Indole Derivatives

Indole derivatives are significant in the synthesis of natural products and drugs, playing a crucial role in cell biology. The compound has been utilized in the synthesis of indole derivatives, which are biologically active and used in treating various disorders, including cancer and microbial infections .

Aggregation-Induced Emission

This compound has been associated with aggregation-induced emission properties. Such properties are valuable in the development of new materials for optoelectronic devices, where the efficiency of emission can be significantly enhanced upon aggregation .

Crystallography and Polymorphism

The compound has been the subject of crystallographic studies to understand its polymorphic forms. These studies are essential for the pharmaceutical industry, as different polymorphs of a drug can have different physical properties, solubilities, and bioavailabilities .

Aldose Reductase Inhibition

Aldose reductase is an enzyme involved in diabetic complications, and inhibitors of this enzyme can be used to prevent or treat such conditions. The compound has been investigated for its potential as an aldose reductase inhibitor, which could lead to new treatments for diabetes-related issues .

Pharmacological Activities

The compound’s scaffold, 1,2,4-benzothiadiazine-1,1-dioxide, has been reviewed for various pharmacological activities. It has shown potential in antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and as KATP channel activators and AMPA receptor modulators .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through experimental studies .

Future Directions

The future directions for research on this compound could include exploring its potential applications, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

methyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-24-16(21)11-6-8-17(9-7-11)14(19)10-18-15(20)12-4-2-3-5-13(12)25(18,22)23/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNSOLHUBCRYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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